Cas no 749230-50-0 (4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid)
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,3-difluoro-5-hydroxybenzoic acid
- 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid
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- MDL: MFCD22056766
- Inchi: 1S/C7H3ClF2O3/c8-4-3(11)1-2(7(12)13)5(9)6(4)10/h1,11H,(H,12,13)
- InChI Key: GZVMSWWFTNQKGC-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C(C(=O)O)=CC=1O)F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 203847-1g |
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid |
749230-50-0 | 1g |
$3784.00 | 2023-09-10 | ||
| Matrix Scientific | 203847-25g |
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid |
749230-50-0 | 25g |
$17596.00 | 2023-09-10 | ||
| TRC | C585543-10mg |
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid |
749230-50-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C585543-50mg |
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid |
749230-50-0 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | C585543-100mg |
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid |
749230-50-0 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Aaron | AR00GAM7-250mg |
4-chloro-2,3-difluoro-5-hydroxybenzoicacid |
749230-50-0 | 95% | 250mg |
$588.00 | 2025-02-12 | |
| Aaron | AR00GAM7-500mg |
4-chloro-2,3-difluoro-5-hydroxybenzoicacid |
749230-50-0 | 95% | 500mg |
$668.00 | 2025-02-12 | |
| A2B Chem LLC | AH59155-250mg |
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid |
749230-50-0 | 95% | 250mg |
$319.00 | 2024-04-19 | |
| A2B Chem LLC | AH59155-500mg |
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid |
749230-50-0 | 95% | 500mg |
$441.00 | 2024-04-19 | |
| A2B Chem LLC | AH59155-1g |
4-Chloro-2,3-difluoro-5-hydroxybenzoic acid |
749230-50-0 | 95% | 1g |
$603.00 | 2024-04-19 |
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid (CAS No. 749230-50-0): A Comprehensive Overview
4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid (CAS No. 749230-50-0) is a fluorinated benzoic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique halogen substitution pattern, serves as a key intermediate in the synthesis of various bioactive molecules. The presence of chloro, difluoro, and hydroxy groups on the aromatic ring makes it a versatile building block for drug discovery and material science applications.
The molecular structure of 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid contributes to its distinct chemical properties. With a molecular formula of C7H3ClF2O3 and a molecular weight of 208.55 g/mol, this compound exhibits moderate solubility in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Researchers have noted its stability under standard laboratory conditions, making it suitable for various synthetic transformations. Recent studies highlight its potential as a precursor for fluorinated pharmaceutical intermediates, particularly in the development of kinase inhibitors and antimicrobial agents.
In the pharmaceutical industry, 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid has emerged as a valuable scaffold for drug design. Its structural features allow for precise modifications that can enhance drug potency and selectivity. A 2023 market analysis revealed growing demand for this compound in the production of next-generation antibiotics and anti-inflammatory drugs, addressing global concerns about antimicrobial resistance and chronic inflammatory diseases. The compound's ability to serve as a hydrogen bond donor and acceptor makes it particularly useful in medicinal chemistry applications.
The synthesis of 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid typically involves multi-step halogenation and oxidation processes. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to reduce waste and improve yields. These advancements align with current industry trends toward sustainable chemical production and have positioned this compound as a case study in environmentally friendly synthesis of fluorinated aromatics.
Analytical characterization of 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid employs advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for its applications in high-value chemical production. Recent publications have demonstrated its utility in crystal engineering, where its molecular packing behavior offers insights into designing new functional materials.
Market dynamics for 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid reflect broader trends in specialty chemicals. The compound's niche applications in electronic materials and liquid crystal displays have driven increased commercial interest. Industry reports project steady growth in demand, particularly from Asian markets where pharmaceutical innovation is accelerating. Suppliers are responding by developing improved storage and handling protocols to maintain the compound's stability during transportation.
From a regulatory perspective, 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid is classified as a standard laboratory chemical with established safety protocols. Material Safety Data Sheets (MSDS) provide detailed handling instructions, emphasizing standard personal protective equipment for laboratory use. The compound's environmental profile has been evaluated through OECD-approved testing methods, confirming its compliance with international chemical regulations.
Research opportunities surrounding 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid continue to expand. Current investigations explore its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. These applications leverage the compound's unique electronic properties conferred by its halogen substituents. Academic and industrial researchers frequently collaborate to develop new derivatives with enhanced functionality.
The global scientific community maintains active interest in fluorinated benzoic acid derivatives, with 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid serving as a representative example. Patent databases reveal numerous applications incorporating this compound, particularly in areas of precision medicine and advanced material science. Its commercial availability from multiple suppliers ensures accessibility for research institutions and chemical manufacturers worldwide.
Quality control standards for 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid have become increasingly stringent, reflecting its importance in high-value applications. Analytical methods now routinely achieve purity levels exceeding 99%, meeting the exacting requirements of pharmaceutical grade materials. These developments underscore the compound's transition from a research chemical to an industrial-scale intermediate.
Future prospects for 4-Chloro-2,3-difluoro-5-hydroxybenzoic Acid appear promising, with emerging applications in bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These cutting-edge therapeutic modalities utilize the compound's structural features to create novel drug candidates. As synthetic methodologies advance, researchers anticipate discovering additional utilities for this versatile chemical building block.
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